molecular formula C13H16N2O2 B2944142 N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide CAS No. 1436354-59-4

N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide

Cat. No. B2944142
CAS RN: 1436354-59-4
M. Wt: 232.283
InChI Key: OBDULRHIYYLSCL-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide” is a chemical compound. Based on its name, it likely contains a cyanomethyl group (-CH2CN), a 3-methylphenoxy group (a phenoxy group with a methyl group at the 3rd position), and a butanamide group (a four-carbon chain with an amide group at one end) .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-methylphenol compound with a suitable bromo or chloro compound to introduce the phenoxy group, followed by a reaction with a cyanomethyl compound to introduce the cyanomethyl group . The final step would likely involve the formation of the amide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the cyanomethyl, 3-methylphenoxy, and butanamide groups . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the cyanomethyl, 3-methylphenoxy, and butanamide groups . These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the cyanomethyl, 3-methylphenoxy, and butanamide groups . For example, the presence of the polar amide group could potentially influence the compound’s solubility in various solvents .

Scientific Research Applications

Renewable Thermosetting Resins

A renewable bisphenol, synthesized through a solvent-free, Ru-catalyzed olefin metathesis coupling reaction followed by hydrogenation, was used to create a new bis(cyanate) ester with significant thermal stability and a glass transition temperature (Tg) of 186°C. This development emphasizes the potential of N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide derivatives for high-performance, sustainable resins suited for maritime environments, showcasing the shift towards full-performance resins from renewable feedstocks (Harvey et al., 2014).

Electrocatalytic Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide showcases a highly active, economical, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This innovation points to a safe, sustainable, and cost-efficient method for producing hydrogen peroxide in a flow-reactor-based system (Fellinger et al., 2012).

Catecholase Activity with Nickel(II) Complexes

The synthesis of dinuclear and polymeric Ni(II) complexes utilizing phenol-based compartmental ligands, including dicyanamide as a bridging ligand, aimed to explore their catecholase-like activity. These complexes, active in catalyzing the aerobic oxidation of catechol to benzoquinone in the presence of hydrogen peroxide, reveal the potential of N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide and its derivatives in mimicking enzymatic activities relevant to biomedical research and environmental applications (Ghosh et al., 2014).

properties

IUPAC Name

N-(cyanomethyl)-2-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-12(13(16)15-8-7-14)17-11-6-4-5-10(2)9-11/h4-6,9,12H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDULRHIYYLSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC#N)OC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(3-methylphenoxy)butanamide

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